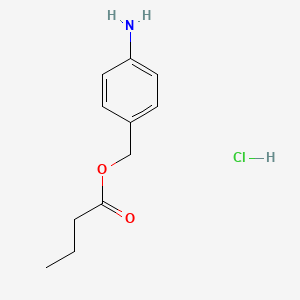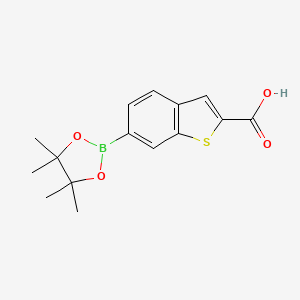
4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, antidiabetic, and antiviral properties . This particular compound has a unique structure that combines a fluorophenyl group with a dihydrofuran ring and a benzenesulfonamide moiety, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide involves several steps. One common method includes the amidation reaction, where the fluorophenyl group is introduced to the benzenesulfonamide moiety . The reaction conditions typically involve the use of reagents such as acetic acid and various catalysts to facilitate the formation of the desired product. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and continuous flow processes to achieve high efficiency .
Análisis De Reacciones Químicas
4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the compound’s unique structure allows it to interact with various cellular pathways, contributing to its antitumor and antidiabetic effects .
Comparación Con Compuestos Similares
Similar compounds to 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide include:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the benzenesulfonamide moiety but differs in the presence of a bromine atom instead of the dihydrofuran ring.
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid: This compound has a similar fluorophenyl group but is part of a pyrazole ring system.
The uniqueness of this compound lies in its combination of structural elements, which confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C18H16FNO4S |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
4-[4-(3-fluorophenyl)-2,2-dimethyl-5-oxofuran-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H16FNO4S/c1-18(2)16(11-6-8-14(9-7-11)25(20,22)23)15(17(21)24-18)12-4-3-5-13(19)10-12/h3-10H,1-2H3,(H2,20,22,23) |
Clave InChI |
ZEAODZDSCJJYFI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(C(=O)O1)C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


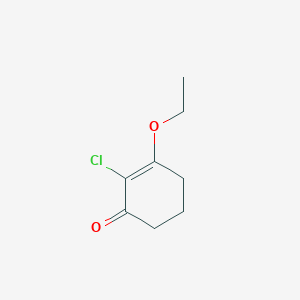
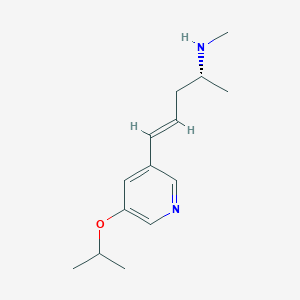
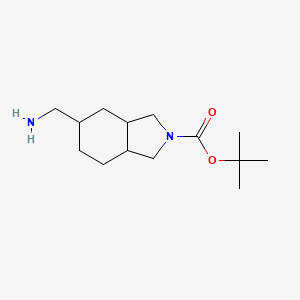
![1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine](/img/structure/B13030640.png)


![6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13030652.png)
![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)
![1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B13030680.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)
